molecular formula C17H13ClN4O B159172 alpha-Hydroxyalprazolam CAS No. 37115-43-8

alpha-Hydroxyalprazolam

Cat. No. B159172
CAS RN: 37115-43-8
M. Wt: 324.8 g/mol
InChI Key: ZURUZYHEEMDQBU-UHFFFAOYSA-N
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Description

Alpha-Hydroxyalprazolam is a major active metabolite of the benzodiazepine alprazolam . Alprazolam, commonly sold under the trade name Xanax, is a short-acting anxiolytic approved to treat panic and other anxiety disorders .


Synthesis Analysis

Alpha-Hydroxyalprazolam is a metabolite of both alprazolam and adinazolam . It is mainly metabolized by CYP3As .


Molecular Structure Analysis

The only crystal structure of alprazolam bound to a protein is a complex between alprazolam and the BRD4 bromodomain . The structure shows that the complex also involves many water interactions that mediate contacts between the drug and the protein .


Chemical Reactions Analysis

Alprazolam, clonazepam, and lorazepam each have one major metabolite; respectively these are alpha-hydroxyalprazolam, 7-aminoclonazepam, and lorazepam . Alprazolam is mainly metabolized by CYP3As .


Physical And Chemical Properties Analysis

Alprazolam is a white crystalline powder, which is soluble in methanol or ethanol but which has no appreciable solubility in water at physiological pH .

Scientific Research Applications

Alpha-Hydroxyalprazolam in Toxicology

  • Study on Fatality Due to Alprazolam Intoxication : This research documented a fatality due to alprazolam intoxication and analyzed the distribution of alprazolam and its metabolite, alpha-hydroxyalprazolam, in various tissues obtained at autopsy. High concentrations of alprazolam were found in all specimens, but alpha-hydroxyalprazolam was detected only in specific samples (Jenkins et al., 1997).

Pharmacokinetics

  • Pharmacokinetics in Lactating Women : This study assessed the pharmacokinetics of alprazolam and its metabolites, including alpha-hydroxyalprazolam, in lactating women. It was observed that alpha-hydroxyalprazolam was not detected in serum samples of these subjects (Oo et al., 1995).
  • Metabolism by CYP3A43 Mutants : Research compared alprazolam metabolism among various CYP3A enzymes. CYP3A5 was identified as the major producer of alpha-hydroxyalprazolam. This study provides insights into the enzymatic pathways involved in the metabolism of alprazolam (Zhao et al., 2022).

Detection Methods

  • Detection in Urine : A method using dual capillary column, dual nitrogen detector gas chromatography was developed for detecting alprazolam and its metabolites, including alpha-hydroxyalprazolam, in urine specimens. This improved the identification of these substances in clinical settings (Joern & Joern, 1987).

Clinical Pharmacokinetics

  • Clinical Pharmacokinetics of Alprazolam : This study provided a comprehensive overview of the pharmacokinetics of alprazolam, highlighting the metabolic pathways leading to alpha-hydroxyalprazolam. It discussed how these metabolites appear in plasma and their subsequent urinary recovery (Greenblatt & Wright, 1993).

Safety And Hazards

Alpha-Hydroxyalprazolam may emit toxic fumes under fire conditions . Toxicity results from the accumulation of formaldehyde/formic acid .

properties

IUPAC Name

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUZYHEEMDQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190613
Record name alpha-Hydroxyalprazolam
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Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxyalprazolam

CAS RN

37115-43-8
Record name α-Hydroxyalprazolam
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Record name alpha-Hydroxyalprazolam
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Record name alpha-Hydroxyalprazolam
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Record name α-Hydroxyalprazolam
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Record name .ALPHA.-HYDROXYALPRAZOLAM
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Record name Alpha-hydroxyalprazolam
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Synthesis routes and methods I

Procedure details

An amount of 25 g of 1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine is dissolved in 200 ml of glacial acetic acid; there is then added to the solution 170 ml of 48% aqueous hydrobromic acid. The mixture is heated for 90 minutes at 80° and then cooled to 5°; while stirring is maintained, the mixture is adjusted to pH 6 with concentrated sodium hydroxide solution, and water as well as methylene chloride subsequently added. The organic phase is separated, washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated by evaporation. The residue is dissolved in ethyl acetate/methanol (9:1); the solution is filtered through a column of 150 g of silica gel (Merck, particle size 0.05 - 0.2 mm), and the column eluted with ethyl acetate/methanol (9:1) to (7:3). The eluate is concentrated by evaporation and the residue crystallised from ethyl acetate/ether to obtain 6-phenyl-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine-1-methanol, M.P. 210°-211°.
Name
1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine
Quantity
25 g
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200 mL
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170 mL
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Synthesis routes and methods II

Procedure details

In the manner given in Preparation 1, a solution of 1,3-dihydro-7-chloro-5-phenyl-2H-1,4-benzodiazepine-2-thione in n-butyl alcohol is heated to reflux with hydroxyacetic acid hydrazide to give 8-chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine of melting point 204°-206.5° C. Anal. calcd. for C17H13ClN4O: C, 62.87; H, 4.03; Cl, 10.92; N, 17.25. Found: C, 62.66; H, 14.11; Cl, 10.93; N, 17.25. Preparation 3 8-Nitro-1-(hydroxymethyl)-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
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Synthesis routes and methods III

Procedure details

A process according to claim 2 wherein estazolam is reacted with paraformaldehyde in xylene at 120° C. to 140° C. for a time sufficient to form 1-(hydroxymethyl)-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine;
Name
estazolam
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Synthesis routes and methods IV

Procedure details

The TLC test indicated that the reaction was not yet complete so another 1 g of paraformaldehyde was added 45 minutes after the first. Heating of the reaction mixture was continued at 125° C. After 1.5 hours total heating, a second TLC sample was taken and analyzed as above and it indicated that the estazolam was almost all consumed. To ensure complete reaction, another 0.5 g of paraformaldehyde was added and heating of the mixture was continued at 125° C. for another 45 minutes (2.25 hours total heating time), at which time testing by TLC analysis indicated reaction was substantially complete to form 1-(hydroxymethyl)-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine.
Quantity
1 g
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Name
estazolam
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0 (± 1) mol
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Quantity
0.5 g
Type
reactant
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxyalprazolam
Reactant of Route 2
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alpha-Hydroxyalprazolam
Reactant of Route 3
alpha-Hydroxyalprazolam
Reactant of Route 4
alpha-Hydroxyalprazolam
Reactant of Route 5
alpha-Hydroxyalprazolam
Reactant of Route 6
alpha-Hydroxyalprazolam

Citations

For This Compound
250
Citations
J Atta-Politou, M Parissi-Poulou, A Dona… - Journal of liquid …, 1991 - Taylor & Francis
A simple and rapid reversed-phase liquid chromatographic method for the determination of alprazolam and a-hydroxyalprazolam in plasma is described. Flunictrazepam was used as …
Number of citations: 4 www.tandfonline.com
PD Kroboth, JW McAuley, RB Smith - Psychopharmacology, 1990 - Springer
… Blood samples were assayed for alprazolam, alphahydroxyalprazolam and 4-hydroxyalprazolam. Alphahydroxyalprazolam concentrations were below assay detection limits in all …
Number of citations: 46 link.springer.com
R Esparza - 2019 - search.proquest.com
… of alprazolam and it’s metabolite, alpha-hydroxyalprazolam, in urine samples a method was … The distribution characteristics of normalized alprazolam and alpha-hydroxyalprazolam …
Number of citations: 2 search.proquest.com
H Molanaei, P Stenvinkel, AR Qureshi… - European journal of …, 2012 - Springer
… Allqvist A, Wennerholm A, Svensson J, Mirghani R (2005) Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography …
Number of citations: 34 link.springer.com
GM Prajapati, RG Devang - Sch Acad J Pharm, 2022 - saspublishers.com
… Alprazolam is converted to 4-hydroxyalprazolam and alphahydroxyalprazolam metabolites in the liver by cytochrome P450 3A4 (CYP3A4). The kidneys filter alprazolam and its …
Number of citations: 2 saspublishers.com
VD Schmith, B Piraino, RB Smith… - The Journal of Clinical …, 1991 - Wiley Online Library
… Alpha‐hydroxyalprazolam concentrations were <15% of corresponding alprazolam concentrations in normal subjects and dialysis patients. Thus, end‐stage renal disease is associated …
Number of citations: 29 accp1.onlinelibrary.wiley.com
JW Sloan, WR Martin, EP Wala - Pharmacology Biochemistry and Behavior, 1990 - Elsevier
… Our data revealed an accumulation factor of 4.1 for alpha-hydroxyalprazolam whereas neither alprazolam nor 4-hydroxyalprazolam accumulated in the plasma of the dog. Plasma …
Number of citations: 13 www.sciencedirect.com
F Wu, SJ Marin, GA McMillin - Journal of Analytical Toxicology, 2017 - academic.oup.com
… The lower limit of quantification (LOQ) was 20 ng/g for all analytes except alprazolam and alpha-hydroxyalprazolam, clonazepam and 7-aminoclonazepam, and diazepam, for which the …
Number of citations: 18 academic.oup.com
K Venkatakrishnan, DJ Greenblatt… - Journal of clinical …, 1998 - journals.lww.com
… It is metabolized by hydroxylation at two sites on the molecule to form a principal metabolite, 4-hydroxyalprazolam, and a minor metabolite, (alpha-hydroxyalprazolam. [1] Clinical …
Number of citations: 54 journals.lww.com
A Darragh, ML Snyder, AS Ptolemy, S Melanson - Pain Physician, 2014 - researchgate.net
… more straightforward; the presence of alpha-hydroxyalprazolam and 7-aminoclonazepam … were observed for samples containing alpha-hydroxyalprazolam and the lowest sensitivities …
Number of citations: 43 www.researchgate.net

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